molecular formula C17H12N4 B367125 (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile CAS No. 613660-09-6

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

Cat. No.: B367125
CAS No.: 613660-09-6
M. Wt: 272.3g/mol
InChI Key: ZCUUSIUOCMWAEW-UHFFFAOYSA-N
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Description

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to interact with dna . They are capable of non-covalent binding to DNA molecules , which suggests that DNA could be a potential target for this compound.

Mode of Action

It’s known that similar 6h-indolo[2,3-b]quinoxaline derivatives exhibit dna duplex stabilization . This suggests that the compound might interact with DNA, causing changes in its structure and function.

Biochemical Pathways

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown antiviral and anticancer activities , suggesting that they may affect pathways related to viral replication and cancer cell proliferation.

Result of Action

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against different human cancer cell lines , suggesting that this compound may also have cytotoxic effects.

Preparation Methods

The synthesis of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction yields the indoloquinoxaline core, which can then be further functionalized to introduce the acetonitrile group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is similar to other indoloquinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSIUOCMWAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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